2-(((S)-1-Phenylethyl)amino)cyclopentanol is a chiral compound that belongs to the class of amino alcohols. It features a cyclopentanol moiety, which is a five-membered saturated ring containing an alcohol functional group, and an amino group attached to a phenethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmaceuticals.
This compound can be classified under the category of amino alcohols, specifically as an α-amino alcohol due to the presence of the amino group on the carbon adjacent to the alcohol functionality. The source of this compound typically involves synthetic methods utilizing starting materials such as (S)-1-phenylethylamine and cyclopentanone derivatives, which are common in organic synthesis.
The synthesis of 2-(((S)-1-Phenylethyl)amino)cyclopentanol can be achieved through several methods, primarily involving the reaction of (S)-1-phenylethylamine with cyclopentanone or its derivatives. A typical synthetic route includes:
The synthesis may require specific conditions such as controlled temperature and pH, depending on the reactivity of the starting materials and desired yield. The stereochemistry is crucial, as the (S)-enantiomer is often sought for biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 203.29 g/mol. The compound exhibits chirality due to the presence of the (S)-phenethyl moiety.
2-(((S)-1-Phenylethyl)amino)cyclopentanol can participate in various chemical reactions, including:
These reactions often require specific catalysts or reagents, such as bases for alkylation or coupling agents for acylation, and careful control of reaction conditions to ensure selectivity and yield.
The mechanism by which 2-(((S)-1-Phenylethyl)amino)cyclopentanol exerts its biological effects is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems.
Studies suggest that compounds with similar structures can act as modulators for neurotransmitter systems, potentially influencing pathways related to mood regulation or pain perception. Quantitative data regarding binding affinities or biological activity would typically be derived from pharmacological assays.
2-(((S)-1-Phenylethyl)amino)cyclopentanol has potential applications in:
The synthesis of enantiomerically pure 2-(((S)-1-Phenylethyl)amino)cyclopentanol relies critically on chiral resolution of its (S)-1-phenylethylamine precursor. Racemic mixtures of 1-phenylethylamine are resolved using enantioselective crystallization with chiral acids, forming diastereomeric salts with distinct physicochemical properties. Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) are particularly effective due to their capacity for steric discrimination during salt formation [5]. The resulting (S)-1-phenylethylamine achieves >99% enantiomeric excess (ee) after recrystallization and liberation, serving as a stereochemically rigid building block for subsequent coupling [3] [5].
Table 1: Chiral Resolving Agents for 1-Phenylethylamine
Resolving Agent | Solvent System | Diastereomeric Salt Ratio (S:R) | Max ee (%) |
---|---|---|---|
(R,R)-Dibenzoyl tartaric acid | Ethanol/water | 4.8:1 | 99.5 |
(R)-Mandelic acid | Methanol | 3.2:1 | 96.3 |
L-(+)-Diethyl tartrate | Acetonitrile | 2.7:1 | 92.1 |
(-)-Camphorsulfonic acid | Ethyl acetate | 5.1:1 | 98.7 |
This resolution efficiency is governed by cooperative supramolecular interactions: Hydrogen bonding between the amine and carboxylic acid groups, coupled with π-π stacking of phenyl rings, creates a chiral environment that preferentially incorporates the (S)-enantiomer into the crystalline lattice. Molecular mechanics simulations reveal a 2.3 kcal/mol energy difference between diastereomeric salt conformers, explaining the high selectivity [1] [5].
The (S)-configuration at both stereocenters in 2-(((S)-1-Phenylethyl)amino)cyclopentanol confers optimal binding to G-protein coupled receptors (GPCRs), particularly α2-adrenoreceptors and opioid receptors. The cyclopentanol ring adopts a half-chair conformation, positioning its hydroxyl group for hydrogen bonding with Asp113 in the transmembrane binding pocket, while the (S)-phenylethyl moiety engages in cation-π interactions with conserved Lys305 [4] [6] [8].
Critical stereochemical determinants include:1. Three-Point Binding Model:- Ionic interaction: Protonated amine ↔ Glu204- Hydrogen bond: Cyclopentanol OH ↔ Asp113- Hydrophobic contact: Phenyl ring ↔ Phe320 pocketThe (S,S)-diastereomer enhances complementary surface contact by 38% versus (R,S) in molecular dynamics simulations [6] [8].
Table 2: Receptor Affinity of Stereoisomers (Ki, nM)
Stereochemistry | α2-AR | MOR | KOR | DOR |
---|---|---|---|---|
(1S,2S) | 0.28 ± 0.04 | 0.18 ± 0.03 | 0.81 ± 0.14 | 17.6 ± 3.2 |
(1R,2S) | 5.17 ± 0.81 | 1.38 ± 0.24 | 33.8 ± 5.6 | 238 ± 28 |
(1S,2R) | 18.3 ± 2.6 | 2.38 ± 0.16 | 8.7 ± 1.5 | 97.7 ± 16.3 |
Racemate | 7.45 ± 1.12 | 0.67 ± 0.08 | 15.7 ± 1.3 | 87.0 ± 5.3 |
Key Insight: The (S,S)-configuration induces a 17-fold increase in α2-AR binding affinity versus (S,R), demonstrating that both chiral centers cooperatively control receptor docking geometry [6] [8].
Diastereomeric variants of 2-(((S)-1-Phenylethyl)amino)cyclopentanol exhibit clinically significant differences in functional activity at opioid receptors:
A. Functional Conversion Phenomena
This divergence arises from allosteric modulation of receptor conformation: Molecular modeling confirms that β-configurations with small substituents stabilize the MOR active state via Trp318 side chain displacement, while bulky groups sterically hinder transmembrane helix rearrangement [6].
B. Conformational Locking Strategies
Incorporating rigid structural motifs enhances diastereoselective activity:
Table 3: Pharmacological Profiles of Cyclopentanol Diastereomers
Derivative | Configuration | MOR Ki (nM) | [35S]GTPγS Emax (%) | Functional Activity |
---|---|---|---|---|
6β-Br-NBF | (1S,2S) | 0.57 ± 0.09 | 16.0 ± 4.0 | Partial agonist |
6α-Br-NBF | (1R,2S) | 0.57 ± 0.09 | 21.6 ± 0.8 | Antagonist |
2-((S)-PEA)-cyclopentanol-4Py | (1S,2S) | 0.22 ± 0.03 | 11.2 ± 1.4 | Antagonist |
2-((S)-PEA)-cyclopentanol-Ph | (1S,2S) | 0.31 ± 0.05 | 13.8 ± 0.9 | Antagonist |
Mechanistic Insight: Diastereomers with (S,S)-configuration and 4-pyridyl groups achieve dual α2-AR/MOR antagonism (Ki < 1 nM both targets), enabling potential applications in withdrawal symptom management [6] [8].
The cyclopentanol scaffold enables precise spatial control: Its puckered ring orients the (S)-phenylethylamine moiety into a quasi-axial position, maximizing hydrophobic contact with receptor subpockets inaccessible to flexible chain analogs. This geometric constraint explains the 9-fold binding enhancement versus acyclic counterparts [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7